molecular formula C21H28N2O3S B2392739 N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 953260-98-5

N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2392739
CAS RN: 953260-98-5
M. Wt: 388.53
InChI Key: HMFMUCIVBICBID-UHFFFAOYSA-N
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Description

The compound is a derivative of benzylpiperidine, a class of compounds known for their applications in pharmaceuticals . Benzylpiperidine derivatives are often used in the synthesis of therapeutic agents due to their bioactivity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N′-(1-benzylpiperidin-4-yl)acetohydrazide have been synthesized as part of studies into new Fentanyl-derived opioid compounds . The synthesis often involves reductive amination or other common organic chemistry reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like NMR spectroscopy and single-crystal X-ray diffraction . These techniques provide detailed information about the atomic arrangement and chemical environment within the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . These properties often include molecular weight, solubility, melting point, boiling point, and others.

Future Directions

Research into benzylpiperidine derivatives and similar compounds is ongoing, with a focus on developing new therapeutic agents . This includes the synthesis of new compounds, the study of their bioactivity, and the development of more efficient synthesis methods .

Mechanism of Action

Target of Action

The primary target of this compound is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine and other choline esters that function as neurotransmitters. Therefore, it plays a crucial role in the cholinergic nervous system.

Biochemical Pathways

The compound’s interaction with Acetylcholinesterase affects the cholinergic neurotransmission pathway . By inhibiting the breakdown of acetylcholine, it could potentially enhance the signaling in this pathway.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with Acetylcholinesterase and the resulting changes in cholinergic neurotransmission . Potential effects could include changes in muscle contraction, heart rate, and other processes regulated by the cholinergic nervous system.

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-17-8-9-20(26-2)21(14-17)27(24,25)22-15-18-10-12-23(13-11-18)16-19-6-4-3-5-7-19/h3-9,14,18,22H,10-13,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFMUCIVBICBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide

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